
1,2-Diphenyl-2-(quinolin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE is a complex organic compound that features a quinoline moiety attached to a diphenyl ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE typically involves the condensation of quinoline derivatives with benzophenone derivatives. One common method includes the use of Friedel-Crafts acylation, where quinoline is reacted with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimalarial agents.
Mécanisme D'action
The mechanism of action of 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial DNA gyrase, while its anticancer properties might involve the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Quinoline: A simpler analog with a wide range of biological activities.
Benzophenone: A structural analog used in organic synthesis and as a UV blocker.
Chalcones: Compounds with a similar backbone, known for their diverse pharmacological properties.
Uniqueness: 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE stands out due to its combined structural features of quinoline and diphenyl ethanone, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
918648-57-4 |
|---|---|
Formule moléculaire |
C23H17NO |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1,2-diphenyl-2-quinolin-3-ylethanone |
InChI |
InChI=1S/C23H17NO/c25-23(18-11-5-2-6-12-18)22(17-9-3-1-4-10-17)20-15-19-13-7-8-14-21(19)24-16-20/h1-16,22H |
Clé InChI |
NVUSMKJPQIFUGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

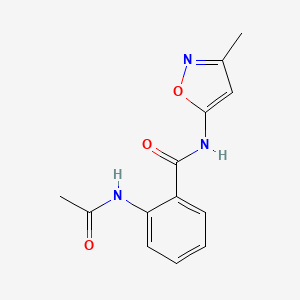
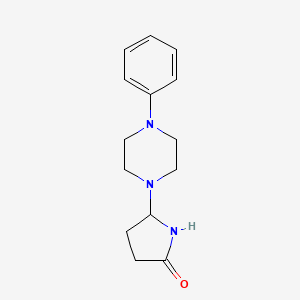
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
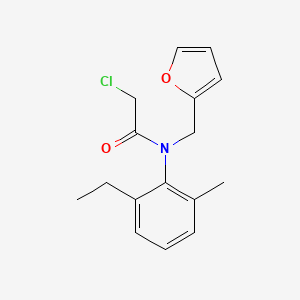
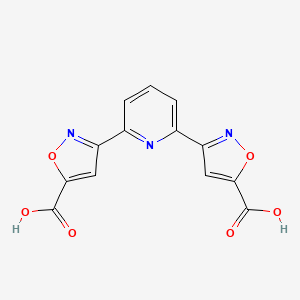
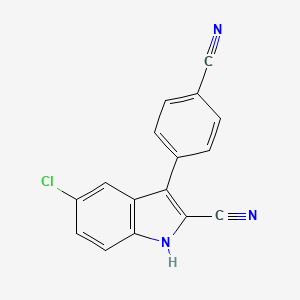

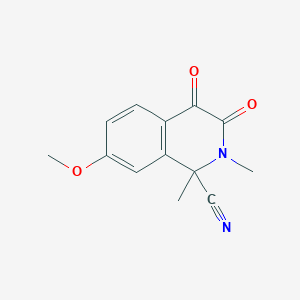
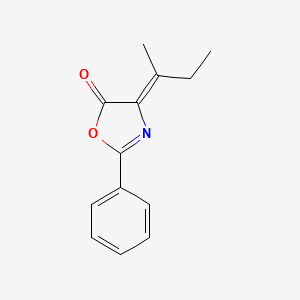
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
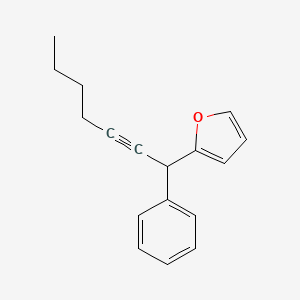
![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
